Cedrene

Description

Nomenclature and Stereoisomerism of Cedrene (B97730)

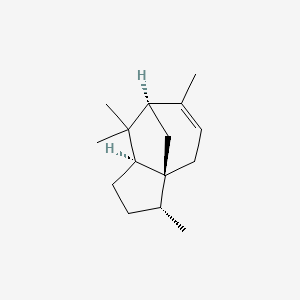

The term "this compound" broadly refers to a group of sesquiterpenes with a specific tricyclic skeleton. The two most common isomers found in nature are alpha-cedrene (α-cedrene) and beta-cedrene (β-cedrene). These isomers share the same molecular formula, C₁₅H₂₄, but differ in the position of their carbon-carbon double bond nih.govnih.govwikipedia.org.

The systematic IUPAC name for α-cedrene is (1S,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene nih.gov. Beta-cedrene, on the other hand, is systematically named (3R,3aS,7S,8aS)-3,6,8,8-Tetramethyl-6-methylideneoctahydro-1H-3a,7-methanoazulene or Cedr-8(15)-ene nih.govwikipedia.org. The structural difference lies in α-cedrene having an endocyclic double bond within the tricyclic system, while β-cedrene possesses an exocyclic double bond nih.govwikipedia.org.

Stereoisomerism is a crucial aspect of this compound chemistry due to the presence of multiple chiral centers within its tricyclic structure researchgate.netuou.ac.inslideshare.net. The specific arrangement of substituents around these centers leads to different stereoisomers, each with a defined absolute configuration (R or S) slideshare.net. For instance, α-cedrene has several stereocenters contributing to its specific spatial orientation nih.govwikipedia.org. The distinct stereochemistry of α- and β-cedrene contributes to their unique physical and biological properties researchgate.net.

| Isomer | Molecular Formula | CAS Number | IUPAC Name (Example) | PubChem CID |

| alpha-Cedrene | C₁₅H₂₄ | 469-61-4 | (1S,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹´⁵]undec-8-ene | 6431015 |

| beta-Cedrene | C₁₅H₂₄ | 546-28-1 | Cedr-8(15)-ene | 442348 |

Natural Occurrence and Botanical Sources in Research Contexts

This compound is a prominent constituent of the essential oils derived from various species of coniferous trees, particularly those belonging to the Pinaceae and Cupressaceae families researchgate.nettaylorandfrancis.com. Research has focused on identifying and quantifying this compound in the essential oils of different cedar species.

Notable botanical sources studied for their this compound content include:

Cedrus deodara : Essential oils from Cedrus deodara, also known as the Himalayan Cedar, have been extensively studied. Research using Gas Chromatography-Mass Spectrometry (GC-MS) has shown α-cedrene to be a major component, present at concentrations around 17.01% in leaf essential oils researchgate.netsci-hub.setandfonline.com. Other significant components in Cedrus deodara essential oil include thujopsene (B1203592) and cedrol (B397079) researchgate.netsci-hub.setandfonline.com.

Juniperus species : Various Juniperus species are also known sources of cedarwood oil containing this compound isomers. Studies have investigated species like Juniperus ashei ("Texas cedarwood oil") and Juniperus virginiana ("Virginia cedarwood oil") for their α-cedrene and β-cedrene content oregonstate.edu. Other Juniperus species like J. horizontalis, J. occidentalis, and J. osteosperma have also been reported to contain α-cedrene oregonstate.edu.

Cupressus funebris : This species is generally considered a significant botanical source of Chinese cedarwood oil, characterized by its content of cedrol, α-cedrene, β-cedrene, and thujopsene researchgate.net.

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used (e.g., wood, leaves), geographical location, and extraction methods researchgate.netresearchgate.netoregonstate.edu. Research involving the analysis of these essential oils provides valuable data on the natural distribution and variability of this compound.

| Botanical Source | Family | This compound Isomers Typically Found | Example Concentration (α-cedrene) | Reference |

| Cedrus deodara | Pinaceae | α-cedrene, β-cedrene | ~17.01% (in leaf oil) | researchgate.netsci-hub.setandfonline.com |

| Juniperus ashei | Cupressaceae | α-cedrene, β-cedrene | Varied | oregonstate.edu |

| Juniperus virginiana | Cupressaceae | α-cedrene, β-cedrene | Varied | oregonstate.edu |

| Cupressus funebris | Cupressaceae | α-cedrene, β-cedrene | Varied | researchgate.net |

Biosynthetic Pathways of this compound: Enzymatic Mechanisms and Precursors

The biosynthesis of this compound, like other sesquiterpenes, originates from the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which are the primary routes for the production of isoprenoid precursors in organisms foodb.camdpi.com. Both pathways converge to produce the universal terpene precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) mdpi.com.

In the context of sesquiterpene biosynthesis, IPP and DMAPP are condensed by the enzyme farnesyl diphosphate (B83284) synthase (FPPS) to form farnesyl diphosphate (FPP), a 15-carbon precursor foodb.camdpi.com. FPP is a key intermediate that then undergoes cyclization catalyzed by specific terpene synthases (also known as terpene cyclases) to generate the diverse array of sesquiterpene skeletons, including the this compound framework researchgate.netnih.gov.

The formation of the tricyclic this compound skeleton from FPP involves a complex series of enzymatic steps, including ionization of the diphosphate group, cyclization reactions, and carbocation rearrangements researchgate.netresearchgate.net. Research suggests that the conformation of the bisabolyl cation, an intermediate formed from FPP, within the enzyme active site plays a crucial role in determining the final sesquiterpene product, including this compound researchgate.net. These enzymatic mechanisms can involve Wagner-Meerwein rearrangements, hydride, methyl, and other alkyl shifts researchgate.net.

Specific enzymes, such as epi-cedrol synthase found in Artemisia annua, have been shown to catalyze the formation of olefinic products like α-cedrene and β-cedrene, although often alongside oxygenated sesquiterpenes like epi-cedrol nih.gov. Studies involving the expression of terpene synthases in heterologous hosts like Escherichia coli have been used to investigate these biosynthetic pathways and the enzymes involved mdpi.comnih.gov. For instance, research on engineering E. coli for the production of other sesquiterpenes like zizaene has utilized α-cedrene as a reference standard in GC-FID analysis due to similarities in mass spectra mdpi.com.

Key Precursor and Intermediate:

Farnesyl Diphosphate (FPP) : The direct acyclic precursor for this compound biosynthesis. foodb.camdpi.com

Enzymatic Process (Simplified):

Formation of IPP and DMAPP via MVA or MEP pathways. foodb.camdpi.com

Condensation of IPP and DMAPP by FPPS to form FPP. foodb.camdpi.com

Cyclization and rearrangement of FPP catalyzed by a specific terpene synthase (e.g., a this compound synthase or related cyclase) to yield the this compound skeleton. researchgate.netnih.govresearchgate.net

Historical Trajectory and Key Milestones in this compound Research

The study of this compound is intertwined with the broader history of terpene chemistry and the investigation of natural products, particularly essential oils. Early research in organic chemistry focused on the isolation, structural elucidation, and synthesis of natural compounds like this compound firp-ula.orgresearchgate.netcdnsciencepub.com.

Key milestones in this compound research include:

Isolation and Structural Elucidation: Early work involved the isolation of this compound from cedarwood oil and the determination of its complex tricyclic structure. This was a significant achievement in natural product chemistry, given the analytical techniques available at the time firp-ula.org.

Total Synthesis: The total synthesis of this compound has been a target for organic chemists due to its intricate structure. Various synthetic routes have been developed over the years, contributing to the understanding of its chemical reactivity and providing methods for its laboratory production researchgate.netcdnsciencepub.comresearchgate.netnih.gov. Research on the formal total synthesis of α- and β-cedrene via intramolecular reactions, such as the Pauson-Khand cyclization or intramolecular Diels-Alder reactions, represents significant advancements in this area cdnsciencepub.comresearchgate.net. Oxidative dearomatization-induced cascade reactions have also been explored for the synthesis of α-cedrene nih.gov.

Investigation of Isomerism: The recognition and characterization of α-cedrene and β-cedrene as distinct isomers with different double bond positions were important steps in understanding the composition of cedarwood oil and the structural diversity within the this compound family wikipedia.orgfoodb.ca.

Biosynthesis Studies: Research into the enzymatic pathways leading to this compound from precursors like FPP has shed light on the complex biochemical processes in plants foodb.camdpi.comresearchgate.netnih.gov. The identification and characterization of terpene synthases involved in this compound biosynthesis or the formation of related compounds like epi-cedrol have been crucial milestones nih.gov.

Analytical Techniques: The application of advanced analytical techniques, such as GC-MS, has been fundamental in identifying and quantifying this compound and its isomers in various plant sources, as well as in analyzing the products of biosynthetic studies researchgate.netsci-hub.setandfonline.commdpi.comnih.gov.

The historical trajectory of this compound research reflects the evolution of chemical techniques and the growing interest in understanding the natural world at a molecular level. From initial isolation efforts to complex total syntheses and detailed biosynthetic investigations, research on this compound continues to contribute to the fields of organic chemistry and natural product science.

Structure

3D Structure

Properties

IUPAC Name |

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAQOCYXUMOFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859378 | |

| Record name | Cedr-8-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68608-32-2, 11028-42-5, 469-61-4 | |

| Record name | Terpenes and Terpenoids, cedarwood-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Juniperus deppeana Steud. (Cupressaceae) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemodiversity of Cedrene Derivatives

Total Synthesis Strategies for the Cedrene (B97730) Core Skeleton

The construction of the this compound skeleton has been a benchmark for assessing the power and applicability of new synthetic methods. Approaches have ranged from mimicking nature's biosynthetic pathways to employing powerful transition-metal-catalyzed reactions.

Inspired by the proposed biosynthetic pathways of terpenoids, several syntheses of this compound have utilized biomimetic cyclization cascades. These strategies often involve the acid-catalyzed cyclization of acyclic or monocyclic precursors, mimicking the enzymatic processes that occur in nature. wikipedia.orgnih.gov

A notable early example is the biogenetic-type cyclization of nerolidol. libretexts.orgalmerja.com This approach, reported by Anderson and colleagues, accomplishes the cyclization in two steps. Treatment with formic acid initially forms a six-membered ring, which, upon further reaction with trifluoroacetic acid, completes the tricyclic this compound skeleton. libretexts.orgalmerja.com Similarly, Corey developed a strategy based on the biogenetic concept, achieving a one-step cyclization of the A and B rings onto a pre-existing C ring. libretexts.org This method ingeniously uses a cyclopropyl ketone to orchestrate the formation of a carbonium ion, followed by an incipient carbanion, to complete the ring system. libretexts.org

More recently, syntheses inspired by the biosynthesis of the related compound cedrol (B397079) have been developed. nih.govacs.org One such method involves an oxidative dearomatization of a phenolic precursor, which induces an intramolecular [5+2] cycloaddition cascade to form the tricyclic framework. nih.govacs.org These biomimetic approaches highlight how understanding natural synthetic pathways can lead to efficient and elegant laboratory syntheses. researchgate.netnih.gov

| Precursor | Key Reagents | Key Transformation | Reference |

| Nerolidol | 1. Formic Acid 2. Trifluoroacetic Acid | Two-step biogenetic-type cyclization | Anderson et al. libretexts.orgalmerja.com |

| Acyclic Dialdehyde | KOH, NH₃, Acetic Acid | Cyclization cascade forming five rings | Heathcock et al. wikipedia.org |

| Curcuphenol | Oxidative Dearomatization | Intramolecular [5+2] cycloaddition | Pettus et al. nih.govacs.org |

Intramolecular cycloaddition reactions provide a powerful tool for rapidly assembling complex polycyclic systems like this compound from simpler precursors. The intramolecular Diels-Alder reaction has been successfully employed to construct the this compound framework. cdnsciencepub.comcdnsciencepub.com In a synthesis of (±)-cedrol and (±)-cedrene, an alkyl cyclopentadiene derivative undergoes an internal cycloaddition to generate a key tricyclic olefin intermediate. cdnsciencepub.comcdnsciencepub.comacs.org This intermediate is then converted through oxidation and ring expansion to cedrone, a direct precursor to the target sesquiterpenes. cdnsciencepub.comcdnsciencepub.com

Another elegant approach is the intramolecular arene-olefin photocycloaddition, famously utilized in the Wender synthesis of (±)-α-cedrene. thieme-connect.comthieme-connect.comacs.org This uniquely short and efficient route exploits a photochemical [2π+2π] cycloaddition within a carefully designed substrate to construct the bridged-tricyclic system in a single key step. thieme-connect.comthieme-connect.com The diastereoselectivity of this key step is rationalized by a preferred photoreactive conformation of the precursor. thieme-connect.com

| Reaction Type | Key Precursor | Product | Notable Feature |

| Intramolecular Diels-Alder | Alkyl cyclopentadiene | Tricyclic olefin | Stereoselective route suitable for related compounds. cdnsciencepub.comcdnsciencepub.com |

| Intramolecular Arene-Olefin Photocycloaddition | (1-methylallyl)arene derivative | Bridged-tricyclic system | Uniquely short and elegant access to the this compound core. thieme-connect.comthieme-connect.com |

| Intramolecular [5+2] Cycloaddition | Phenoxonium intermediate | Tricyclic this compound skeleton | Inspired by proposed biosynthesis. nih.govacs.org |

Radical cyclizations have emerged as a powerful methodology for the synthesis of complex natural products, offering a versatile way to construct quaternary carbon centers. winthrop.edubeilstein-journals.org The total synthesis of α-cedrene has been achieved using a tandem radical cyclization strategy. libretexts.orgwinthrop.edu A key innovation in this area involves the use of N-aziridinylimines, which can serve as both radical acceptors and donors simultaneously. winthrop.edu This chemistry provides a new strategy for building the tricyclo[5.3.1.01,5]undecane ring system by constructing a key quaternary carbon center from a corresponding cyclohexane ring system. winthrop.edu

In another approach, a tin hydride reduction of a precursor containing a nitro group generates a free radical that undergoes a tandem cyclization to complete the A and B rings of the this compound skeleton. libretexts.org Furthermore, radical cyclization cascades triggered by the ring-opening of epoxides have been shown to be a useful method for generating the cedrane carbon skeleton. researchgate.netresearchgate.net These radical-based methods demonstrate high atom- and step-economy in the rapid assembly of polycyclic frameworks. researchgate.netrsc.org

The Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a highly effective method for synthesizing cyclopentenones and has been strategically applied to the synthesis of this compound. rsc.orgwikipedia.org An efficient formal total synthesis of (±)-α- and β-cedrene was developed where the tricyclic carbon skeleton was rapidly assembled from a simple monocyclic precursor using a high-yielding intramolecular Pauson-Khand cyclization as the key step. researchgate.netnih.govacs.org

This strategy is particularly powerful for intramolecular applications, enabling the formation of fused bicyclic systems with high selectivity. wikipedia.org In the synthesis of the this compound core, an enyne precursor undergoes the cobalt-mediated cyclization to afford the desired cyclopentenone, which is then elaborated into cedrone, a key intermediate for both α- and β-cedrene. rsc.org This approach showcases the power of transition-metal-mediated tandem cyclizations in complex molecule synthesis. researchgate.netmdpi.com

| Catalyst/Mediator | Reactants | Key Transformation | Significance |

| Dicobalt Octacarbonyl | Alkene, Alkyne, Carbon Monoxide | [2+2+1] Cycloaddition | Rapid assembly of the this compound carbon skeleton from a monocyclic precursor. researchgate.netrsc.orgnih.govacs.org |

| Rhodium(I) complexes | Allene-yne precursor | Allene-Pauson-Khand Annulation | Efficient synthesis of related complex frameworks. mdpi.com |

While many early syntheses of this compound produced racemic mixtures, modern methods have focused on enantioselective approaches to access specific enantiomers of the natural product. A significant advance has been the development of a catalytic enantioselective route to a key chiral intermediate used in the Wender synthesis. thieme-connect.comthieme-connect.com

This was achieved through a copper-catalyzed allylic substitution of a cinnamyl chloride with a Grignard reagent (MeMgBr) in the presence of a Taddol-derived chiral phosphine-phosphite ligand. thieme-connect.comthieme-connect.com This reaction affords the corresponding (1-methylallyl)arene intermediate with high enantioselectivity (94% ee). thieme-connect.comthieme-connect.com This chiral intermediate, (R)-curcuphenol methyl ether, was then converted into (–)-α-cedrene, demonstrating a successful enantioselective catalytic entry into the this compound family. thieme-connect.com This approach underscores the power of asymmetric catalysis in providing access to optically pure complex natural products.

Chemical Reactivity and Functionalization of this compound

The this compound skeleton, while primarily hydrocarbon-based, possesses sites of reactivity that allow for chemical modification and the synthesis of diverse derivatives. The primary points of reactivity are the double bond and the allylic and aliphatic C-H bonds.

One of the most common functionalizations is the acetylation of α-cedrene to produce acetyl this compound, a valuable fragrance ingredient also known as methyl cedryl ketone. guidechem.com This transformation can be achieved via an acetylation reaction, which proceeds through the formation of a carbocation that subsequently rearranges. scentree.co The resulting ketone functionality in acetyl this compound provides a handle for further chemical transformations. For example, the ketone carbonyl group can undergo condensation reactions with organic amines to yield the corresponding imine derivatives. guidechem.com

The double bond in this compound is also susceptible to oxidation. In the presence of air, this compound can be oxidized to form peroxides, a common reactivity pattern for fragrance terpenes. scbt.com This process can be minimized by the addition of antioxidants. scbt.com The reactivity of the double bond can also be harnessed for other transformations, such as ozonolysis, which has been studied to understand its degradation in the atmosphere. thegoodscentscompany.com Additionally, methods for the site-selective C-H functionalization of this compound have been explored, opening avenues for creating novel derivatives with potentially new properties. thegoodscentscompany.com

Oxidative Transformations and Generation of Oxygenated this compound Derivatives

The oxidation of α-cedrene provides a direct route to a variety of oxygenated derivatives, including alcohols, epoxides, and ketones. These transformations can be achieved through chemical and photochemical methods, leading to products with significant value, particularly in the fragrance industry.

Photosensitized oxygenation of α-cedrene offers a versatile approach to introduce oxygen-containing functional groups with high regioselectivity and stereospecificity. The outcome of the reaction is highly dependent on the specific photosensitizer used, which in turn dictates the reaction mechanism. Three distinct types of reactions have been demonstrated benthamdirect.com:

Singlet Oxygen Process : Using rose bengal (RB) as a sensitizer in acetonitrile, α-cedrene undergoes an ene reaction with singlet oxygen. This process results in the formation of cedr-8-en-9α-ol as the major stereospecific product, where the double bond has migrated to an adjacent position benthamdirect.com.

Electron Transfer Mechanism : When 9,10-dicyanoanthracene (DCA) is used as the sensitizer, the reaction proceeds via an electron transfer mechanism. This pathway leads to the formation of a different allylic alcohol, cedr-8-en-10β-ol benthamdirect.com.

Radical Reaction Mechanism : Employing benzyl (BZ) as the sensitizer facilitates a photoepoxidation reaction. This process, which involves a radical mechanism, yields a stereospecific 8α,9α-cedrene epoxide benthamdirect.com.

These methods highlight the tunability of photochemical reactions to selectively generate different oxygenated this compound derivatives.

An alternative strategy for synthesizing oxygenated cedrenes, such as sec-cedrenol, involves an oxidative dearomatization-induced cascade reaction. This biomimetic approach begins with a phenolic precursor, which undergoes oxidative dearomatization followed by an intramolecular [5+2] cycloaddition to construct the core tricyclic skeleton of this compound with oxygen functionality already incorporated acs.orgnih.gov.

Table 1: Key Oxidative Transformations of α-Cedrene

| Reaction Type | Sensitizer/Reagent | Major Product(s) | Mechanism |

| Photosensitized Oxygenation | Rose Bengal (RB) | Cedr-8-en-9α-ol | Singlet Oxygen |

| Photosensitized Oxygenation | 9,10-Dicyanoanthracene (DCA) | Cedr-8-en-10β-ol | Electron Transfer |

| Photosensitized Oxygenation | Benzyl (BZ) | 8α,9α-Cedrene Epoxide | Radical Reaction |

Reductive Derivatization Reactions

Reductive derivatization of this compound primarily involves the saturation of its carbon-carbon double bond through catalytic hydrogenation. This reaction converts the alkene functionality into an alkane, yielding dihydrothis compound.

The process of catalytic hydrogenation typically employs molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni) youtube.comyoutube.com. The reaction occurs on the surface of the metal catalyst, where both the alkene and the hydrogen molecules are adsorbed. This surface interaction facilitates the breaking of the H-H bond and the subsequent addition of hydrogen atoms across the double bond of the this compound molecule youtube.comyoutube.com.

A key feature of catalytic hydrogenation is its stereospecificity, proceeding via a syn-addition. This means that both hydrogen atoms add to the same face of the double bond youtube.comyoutube.comyoutube.com. For a molecule like α-cedrene, this controlled addition leads to a specific stereoisomer of dihydrothis compound. In the context of total synthesis, stereoselective reductions of this compound precursors using catalysts like platinum oxide have been employed to control the final stereochemistry of the saturated ring system researchgate.net.

Substitution Reactions

Substitution reactions on the this compound scaffold allow for the replacement of a hydrogen atom with another functional group, most notably a halogen. A primary method for achieving this is allylic substitution, which targets the C-H bonds on the carbon atom adjacent to the double bond.

Allylic bromination is a key substitution reaction for α-cedrene and is effectively carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator libretexts.orgmasterorganicchemistry.comyoutube.com. Standard bromination with Br₂ is often unsuitable for alkenes like this compound because it can lead to electrophilic addition across the double bond, resulting in a vicinal dibromide masterorganicchemistry.com. NBS provides a low, steady concentration of bromine (Br₂) and bromine radicals (Br•), which favors the radical substitution pathway over the addition pathway libretexts.orgmasterorganicchemistry.comchemistrysteps.com.

The reaction proceeds via a free-radical chain mechanism chemistrysteps.com:

Initiation : Light or heat initiates the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical.

Propagation : The bromine radical abstracts a hydrogen atom from one of the allylic positions of α-cedrene. This step is favorable because it forms a resonance-stabilized allylic radical. This radical then reacts with a Br₂ molecule (generated from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain.

Termination : The reaction terminates when radicals combine.

This method allows for the selective installation of a bromine atom at the allylic position, creating a valuable intermediate for further functionalization.

Mechanistic Investigations of this compound Chemical Conversions

Understanding the mechanisms of this compound's chemical conversions is crucial for controlling reaction outcomes and designing new synthetic pathways.

Oxidation Mechanisms : The mechanisms of photosensitized oxygenation of α-cedrene are dictated by the sensitizer used.

With rose bengal, the sensitizer absorbs light and transfers its energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂) benthamdirect.comnih.gov. The singlet oxygen then reacts directly with the alkene in a concerted pericyclic "ene" reaction, leading to the observed hydroxylated product with a shifted double bond benthamdirect.com.

The reaction sensitized by 9,10-dicyanoanthracene (DCA) is proposed to occur via an electron transfer from this compound to the excited state of DCA, forming a radical ion pair. Subsequent steps involving oxygen lead to the final product benthamdirect.com.

The benzyl-sensitized reaction proceeds through a radical mechanism, though detailed mechanistic studies are complex benthamdirect.com.

Biocatalytic Oxidation Mechanism : In the microbial oxidation of α-cedrene by Rhodococcus sp., the reaction is a novel allylic oxidation that produces (R)-10-hydroxythis compound (sec-cedrenol) nih.govresearchgate.netasm.org. The proposed pathway suggests a direct enzymatic attack on the allylic position. It is possible that a mixed-type oxygenation is involved, requiring both oxygen and a biological reducing agent like NAD(P)H, which is produced during the catabolism of α-cedrene by the microorganism researchgate.net.

Substitution Mechanism : The allylic bromination of this compound with NBS follows a well-established free-radical chain mechanism. The key step is the abstraction of an allylic hydrogen by a bromine radical to form a resonance-stabilized allylic radical libretexts.orgchemistrysteps.com. The stability of this radical intermediate is the driving force for the reaction's selectivity for the allylic position over other C-H bonds. The use of NBS is critical as it maintains a very low concentration of Br₂ and HBr, which suppresses the competing ionic electrophilic addition reaction that would otherwise consume the double bond masterorganicchemistry.comchemistrysteps.com.

Chemoenzymatic Synthesis and Biocatalytic Transformations of this compound

The use of enzymes and whole-cell systems offers a powerful approach for the selective functionalization of this compound under mild conditions, often with regio- and stereoselectivity that is difficult to achieve with traditional chemical methods. These biocatalytic transformations are a cornerstone of green chemistry, providing efficient routes to valuable this compound derivatives.

A notable example is the microbial transformation of α-cedrene using the bacterial strain Rhodococcus sp. KSM-7358. This strain is capable of using α-cedrene for growth and catalyzes a novel allylic oxidation reaction nih.govresearchgate.netnih.gov. The transformation is highly regiospecific, producing (R)-10-hydroxythis compound, also known as sec-cedrenol, with a very high yield nih.govresearchgate.netasm.org. The bacterium specifically targets the allylic C-10 position for hydroxylation. In this biotransformation, α-curcumene was also identified as a possible metabolite of sec-cedrenol nih.govresearchgate.net. This biocatalytic process represents an efficient and selective method for producing a valuable fragrance ingredient directly from a natural hydrocarbon precursor.

Sustainable Synthesis Approaches from Waste Materials

The synthesis of terpenes like this compound traditionally relies on precursors from essential oils or complex multi-step chemical syntheses from petrochemical feedstocks. Modern green chemistry principles are driving research towards more sustainable routes, particularly those that utilize renewable biomass and waste materials as starting points.

While a direct, single-step conversion of waste materials to this compound is not yet established, the potential lies in the conversion of lignocellulosic biomass (e.g., agricultural or wood waste) into versatile platform chemicals. Processes like pyrolysis can break down cellulose into simpler molecules such as levoglucosenone. This molecule can then be catalytically hydrogenated to produce dihydrolevoglucosenone, commercially known as Cyrene™, a bio-based solvent.

The significance of these biomass conversion pathways is the generation of functionalized, chiral molecules from abundant, non-food feedstocks. These bio-derived platform chemicals can then serve as starting points for more complex chemo-synthetic routes. The construction of the intricate tricyclic this compound skeleton could potentially be envisioned from such renewable precursors, replacing the dependence on fossil fuels. This approach aligns with the goals of a circular economy, transforming low-value waste biomass into high-value chemicals like sesquiterpenes. Further research in metabolic engineering and synthetic biology may also enable the production of this compound in engineered microorganisms fed with sugars derived from cellulosic waste.

Elucidation of Biological Activities and Underlying Molecular Mechanisms of Cedrene

Antimicrobial Research: Broad-Spectrum Efficacy and Mechanistic Studies

Cedrene (B97730), a sesquiterpene constituent of various plant essential oils, notably cedarwood oil, has been the subject of research for its potential antimicrobial properties. Studies have explored its efficacy against a range of pathogenic microorganisms, including bacteria and fungi, and have begun to investigate the mechanisms underlying these activities.

Research has demonstrated that this compound exhibits significant antibacterial activity. Essential oils rich in α-cedrene and β-cedrene have shown efficacy against several bacterial species. For instance, the essential oil of Cunninghamia lanceolata var. konishii, containing 11.8% α-cedrene and 3.5% β-cedrene, displayed strong growth suppression against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL. nih.gov

In a study examining the major components of Western juniper, cedrenes showed significant activity against several anaerobic bacteria. researchgate.net The investigation highlighted the compound's potential as a natural antibacterial agent. α-Cedrene is specifically noted for its antibacterial properties. nih.gov

| Bacterial Strain | Source/Essential Oil | This compound Isomer(s) | Observed Effect | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Gram-positive bacteria (general) | Cunninghamia lanceolata var. konishii | α-Cedrene, β-Cedrene | Strong growth suppression | 31.25 - 62.5 | nih.gov |

| Actinomyces bovis | Western Juniper | Cedrenes | Significant activity | Not Specified | researchgate.net |

| Clostridium perfringens | Western Juniper | Cedrenes | Significant activity | Not Specified | researchgate.net |

Furthermore, essential oils containing α-cedrene and β-cedrene have been tested against yeasts. The oil of Cunninghamia lanceolata var. konishii exhibited strong growth suppression against yeast, with MIC values between 31.25 and 62.5 µg/mL. nih.gov This suggests that this compound's spectrum of activity extends to fungal pathogens relevant to various industries and health.

| Fungal Strain | Source/Essential Oil | This compound Isomer(s) | Observed Effect | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Trametes versicolor | Juniperus virginiana | Cedrenes | Inhibitory effect | Not Specified | nih.gov |

| Gloeophyllum trabeum | Juniperus virginiana | Cedrenes | Inhibitory effect | Not Specified | nih.gov |

| Yeast (general) | Cunninghamia lanceolata var. konishii | α-Cedrene, β-Cedrene | Strong growth suppression | 31.25 - 62.5 | nih.gov |

Bacterial biofilms are structured communities of cells that adhere to surfaces, encased in a self-produced matrix, which grants them increased resistance to antimicrobial agents. mdpi.com While research directly investigating the antibiofilm mechanisms of pure this compound is limited, studies on essential oils containing this compound suggest a potential role in biofilm inhibition. The antibiofilm activity of essential oils is often attributed to their complex mixture of components, which can interfere with bacterial communication systems known as quorum sensing (QS). nih.govnih.gov

Quorum sensing regulates the expression of genes involved in virulence and biofilm formation. nih.govmdpi.com It is hypothesized that lipophilic compounds like sesquiterpenes, including this compound, may disrupt bacterial cell membranes and interfere with QS signaling molecules, thereby preventing the initial attachment of bacteria to surfaces and subsequent biofilm maturation. mdpi.comsemanticscholar.org Essential oils from Cupressus sempervirens, which can contain this compound, have demonstrated the ability to eradicate biofilms from surfaces, suggesting that their constituent compounds possess antibiofilm properties. semanticscholar.org However, further research is needed to specifically elucidate the role and mechanisms of this compound in inhibiting biofilm formation.

Anti-inflammatory Investigations: Cellular and Molecular Targets

This compound has emerged as a compound of interest for its anti-inflammatory potential. Investigations have focused on its ability to modulate key inflammatory mediators and interact with cellular signaling pathways that drive the inflammatory response.

Pro-inflammatory cytokines are signaling proteins that play a central role in initiating and sustaining inflammation. nih.gov Research indicates that α-cedrene can effectively modulate the production of these key molecules. In an in vivo study on Salmonella infection, administration of α-cedrene was shown to ameliorate the infection by inhibiting the production of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

Essential oils from Cedrus deodara, where α-cedrene is a major component (17.01%), have also demonstrated anti-inflammatory effects. The mechanism is suggested to involve the inhibition of cyclooxygenase-2 (COX-2) and TNF-α. This modulation of cytokine production highlights this compound's potential to mitigate inflammatory conditions.

Signal transduction pathways are the processes by which a cell converts an external signal into a response. nih.gov this compound has been shown to interact with specific receptors and influence these pathways, providing a molecular basis for its biological activities.

A significant finding identified α-cedrene as a novel agonist for the human olfactory receptor OR10J5, which is functionally expressed in non-olfactory tissues like the liver. nih.gov The binding of α-cedrene to this G protein-coupled receptor was found to regulate lipid accumulation in hepatocytes. nih.gov This interaction activates a downstream signaling cascade involving the cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP-PKA) pathway. researchgate.net

Furthermore, the anti-inflammatory effects of this compound-containing essential oils are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that controls the expression of genes involved in inflammation, including many pro-inflammatory cytokines like TNF-α and IL-6. nih.gov By inhibiting the activation of NF-κB, this compound can effectively suppress the transcription of these inflammatory mediators. researchgate.net This interaction with key signaling pathways like cAMP-PKA and NF-κB underscores the molecular mechanisms through which this compound exerts its anti-inflammatory effects.

Anticancer Potential: In Vitro Cytotoxicity and Apoptosis Induction Studies

Research into the direct anticancer activity of isolated this compound is limited; however, studies on essential oils containing this compound have demonstrated cytotoxic effects against various cancer cell lines. The essential oil from the heartwood of Cunninghamia lanceolata var. konishii, which contains α-cedrene (11.8%) and β-cedrene (3.5%), exhibited cytotoxic activity against human lung, liver, and oral cancer cells. researchgate.net It is important to note, however, that the primary active compound in this oil was identified as cedrol (B397079) (58.3%), another sesquiterpene. researchgate.net

Similarly, essential oil from Juniperus virginiana (Cedarwood oil), which is rich in sesquiterpenes including α-cedrene and thujopsene (B1203592), showed significant inhibitory effects on the HeLa human cervical cancer cell line, with a reported IC50 value of 42.16 µg/mL. jddtonline.info These findings suggest that essential oils containing this compound as a component possess cytotoxic properties, though the specific contribution of this compound to this activity often requires further clarification in the context of the oil's complex chemical profile.

Table 1: In Vitro Cytotoxicity of Essential Oils Containing this compound

| Source of Essential Oil | This compound Content (%) | Other Major Components (%) | Tested Cancer Cell Lines | Identified Primary Active Compound |

|---|---|---|---|---|

| Cunninghamia lanceolata var. konishii (heartwood) | α-cedrene (11.8), β-cedrene (3.5) | Cedrol (58.3), α-terpineol (4.2) | Human lung, liver, and oral cancer cells | Cedrol |

| Juniperus virginiana | α-cedrene, β-cedrene | Thujopsene, Cedrol, Widdrol | HeLa (human cervical cancer) | Not specified (activity attributed to overall sesquiterpene content) |

The specific molecular pathways through which this compound may induce cancer cell death have not been extensively detailed in scientific literature. While the cytotoxicity of certain essential oils containing this compound has been established, the underlying mechanisms, such as the induction of apoptosis, activation of specific caspases (e.g., caspase-3, -8, -9), or modulation of the Bcl-2 family of proteins, have not been directly attributed to this compound itself. researchgate.netjddtonline.info

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells and is often mediated by two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria, leading to the activation of initiator caspase-9 and subsequently executioner caspase-3. mdpi.comijper.org The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. nih.gov Although these are common pathways for anticancer agents, research has not yet specifically implicated this compound in their activation. researchgate.net

Metabolic Regulation and Anti-Obesity Research

α-Cedrene has been identified as a significant regulator of metabolic processes in adipocytes, specifically influencing adipogenesis (the formation of fat cells) and thermogenesis (the production of heat). In studies using 3T3-L1 adipocyte cells, activation by α-cedrene was shown to significantly reduce intracellular lipid and triglyceride accumulation. This effect is linked to the downregulation of key adipogenic genes, including Peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), Adipocyte Protein 2 (aP2), and Fatty Acid Synthase (FAS).

Concurrently, α-cedrene promotes energy expenditure by enhancing thermogenesis. This is evidenced by an increased oxygen consumption rate in 3T3-L1 cells following treatment. The promotion of a thermogenic state is associated with the increased expression of genes involved in this process, such as Uncoupling Protein 1 (UCP1).

The metabolic effects of α-cedrene are mediated through its interaction with specific olfactory receptors that are ectopically expressed in non-olfactory, peripheral tissues. α-Cedrene is a novel natural agonist for the mouse olfactory receptor 23 (MOR23) and its human ortholog, Olfactory Receptor Family 10 Subfamily J Member 5 (OR10J5). These G protein-coupled receptors (GPCRs) are functionally expressed in adipocytes and hepatocytes.

The crucial role of these receptors is demonstrated by experiments where their function is inhibited. For instance, in 3T3-L1 cells, the knockdown of MOR23 using siRNA abrogates the lipid-lowering and oxygen-consumption-increasing effects of α-cedrene. This confirms that α-cedrene exerts its metabolic regulatory functions by directly binding to and activating these specific olfactory receptors in peripheral tissues.

Upon binding of α-cedrene to MOR23 or OR10J5, a downstream intracellular signaling cascade is initiated, centered on the cyclic adenosine monophosphate (cAMP) pathway. The activation of these G protein-coupled receptors stimulates adenylyl cyclase 3 (ADCY3), an enzyme that catalyzes the conversion of ATP to cAMP, thereby increasing intracellular cAMP levels.

This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP-responsive element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor that modulates the expression of target genes. This signaling cascade (MOR23/OR10J5 → ADCY3 → cAMP → PKA → p-CREB) ultimately leads to the observed downregulation of adipogenic genes and upregulation of thermogenic genes, providing a clear molecular mechanism for the anti-adipogenic and pro-thermogenic effects of α-cedrene.

Table 2: Effects of α-Cedrene on Metabolic Regulation Pathways in Adipocytes

| Target Molecule/Process | Effect of α-Cedrene | Mechanism |

|---|---|---|

| MOR23 / OR10J5 | Activation / Agonism | Direct binding of α-cedrene to the receptor. |

| Adenylyl Cyclase 3 (ADCY3) | Activation | Activated by the G protein coupled to MOR23/OR10J5. |

| Intracellular cAMP | Increased levels | Synthesized from ATP by activated ADCY3. |

| Protein Kinase A (PKA) | Activation | Activated by increased cAMP levels. |

| CREB | Increased phosphorylation | Phosphorylated by activated PKA. |

| Adipogenic Genes (PPARγ, C/EBPα, FAS) | Downregulation of expression | Mediated by the cAMP-PKA-CREB signaling cascade. |

| Thermogenic Genes (UCP1) | Upregulation of expression | Mediated by the cAMP-PKA-CREB signaling cascade. |

| Lipid Accumulation | Reduced | Result of decreased adipogenesis. |

| Oxygen Consumption Rate | Increased | Result of increased thermogenesis. |

Modulation of Gut Microbiota Composition

Current research into the direct effects of this compound on the composition of gut microbiota is limited. However, preliminary studies suggest a potential role for its isomer, alpha-cedrene, in modulating the gut environment, particularly in the context of pathogenic bacteria. An in vivo study investigating flagellum-mediated Salmonella infections demonstrated that alpha-cedrene was effective in ameliorating the infection. cjnmcpu.com This was observed alongside a reduction in bacterial loads and key inflammatory markers, including interleukin-1 beta (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α). cjnmcpu.com While this points to a significant interaction between alpha-cedrene and a specific gut pathogen, comprehensive studies detailing broader changes to the gut microbiota composition—such as shifts in the Firmicutes/Bacteroidetes ratio or impacts on beneficial genera like Bifidobacterium and Lactobacillus—have not yet been extensively reported. The observed anti-Salmonella activity suggests that this compound may possess prebiotic-like or antimicrobial properties that could influence the balance of the gut ecosystem, an area that warrants further investigation.

Insecticidal and Repellent Activities: Ecological and Applied Perspectives

This compound, a major constituent of cedarwood oil, is recognized for its notable insecticidal and repellent properties. ekb.eg This bioactivity is a key component of the natural defense mechanism of cedar trees against herbivorous insects and has been leveraged in various pest control applications.

The insecticidal action of this compound, like many terpenoid compounds, is primarily neurotoxic. ekb.eg The rapid effect observed against certain pests suggests a mechanism that targets the insect's nervous system. ekb.eg Research on essential oils and their components points to two principal modes of action: the inhibition of the acetylcholinesterase (AChE) enzyme and the antagonism of octopamine (B1677172) receptors. ekb.eg

Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, terminating the nerve signal. Inhibition of this enzyme leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect. ekb.eg

Octopaminergic System Disruption: Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, regulating vital physiological processes and behaviors. Compounds that interfere with octopamine receptors can disrupt these processes, leading to toxic effects. ekb.eg

The lipophilic nature of sesquiterpenes like this compound allows them to penetrate the insect cuticle and interfere with these neurological pathways.

Exposure to this compound and cedarwood oil elicits distinct behavioral and physiological responses in various insect species. Studies have documented high toxicity against the Peanut Trash Bug, with this compound affecting the reproductive behavior of adults or the hatchability of their eggs. ekb.eg The compound has also demonstrated larvicidal activity against the mosquito Aedes aegypti. ms-editions.cl

Behaviorally, this compound functions as a repellent, causing insects to avoid treated areas. This deterrent effect is a crucial aspect of its utility in pest management, preventing insects from feeding or laying eggs on protected surfaces. Physiologically, the neurotoxic mechanisms of action manifest as hyperactivity, followed by knockdown, paralysis, and mortality.

Enzyme Inhibition Studies: Specificity and Kinetic Analysis

Beyond its ecological roles, this compound has been investigated for its interactions with key metabolic enzymes in humans, particularly the cytochrome P450 (CYP) superfamily. These enzymes are central to the metabolism of a vast array of xenobiotics, including therapeutic drugs.

In vitro studies using human liver microsomes have provided specific insights into the inhibitory effects of β-cedrene on various CYP isoforms. Research has demonstrated that β-cedrene is a potent and competitive inhibitor of CYP2B6. ekb.egms-editions.cl Its inhibition constant (Ki) for CYP2B6-mediated bupropion (B1668061) hydroxylase activity was determined to be 1.6 μM. ekb.egms-editions.cl

Furthermore, β-cedrene was found to moderately block CYP3A4 activity. ekb.egms-editions.cl In contrast, it exhibited negligible to no inhibitory effects on several other major CYP enzymes, including CYP1A2, CYP2A6, CYP2D6, CYP2C8, CYP2C9, and CYP2C19, highlighting a degree of specificity in its action. ekb.egms-editions.cl

Table 1: Inhibitory Effects of β-Cedrene on Human Cytochrome P450 Enzymes

| CYP Isoform | Effect | Type of Inhibition | Ki Value (μM) |

| CYP2B6 | Potent Inhibition | Competitive | 1.6 |

| CYP3A4 | Moderate Inhibition | - | - |

| CYP1A2 | Negligible Inhibition | - | - |

| CYP2A6 | Negligible Inhibition | - | - |

| CYP2D6 | Negligible Inhibition | - | - |

| CYP2C8 | No Inhibition | - | - |

| CYP2C9 | No Inhibition | - | - |

| CYP2C19 | No Inhibition | - | - |

The demonstrated potent inhibition of CYP2B6 and moderate inhibition of CYP3A4 by β-cedrene carry significant implications for metabolic interactions. ekb.egms-editions.cl These two enzymes are responsible for the metabolism of a large number of clinically used drugs. Inhibition of their activity by a concurrently administered substance like this compound can lead to a decrease in the metabolic clearance of drugs that are substrates for these enzymes.

This reduced metabolism can elevate the plasma concentrations of the affected drugs, potentially increasing the risk of adverse effects or toxicity. Therefore, the in vitro findings strongly suggest that β-cedrene has the potential to cause pharmacokinetic drug interactions. ekb.egms-editions.cl These results underscore the need for further in vivo studies to fully assess the clinical relevance of these interactions, particularly for individuals using products containing high concentrations of cedar oil or this compound alongside medications metabolized by CYP2B6 or CYP3A4.

Plant Physiological Modulation: Root Development and Growth Promotion

This compound, a sesquiterpene volatile organic compound, has been identified as a significant modulator of plant physiology, particularly in the realm of root system architecture. Research has demonstrated that this compound, notably produced by beneficial soil microbes, can act as a potent signaling molecule, influencing plant growth by affecting the development of both primary and lateral roots. biorxiv.orgnih.gov This modulation is achieved through a sophisticated interplay with the plant's endogenous hormonal signaling pathways, primarily involving auxin. biorxiv.orgresearchgate.net

Influence on Auxin Transport and Signaling Pathways in Plants

The mechanism by which this compound promotes changes in root architecture is intrinsically linked to the canonical auxin signaling pathway. biorxiv.org Studies utilizing Arabidopsis thaliana have revealed that the effects of this compound are dependent on key components of auxin perception and signal transduction. nih.gov Genetic analyses have shown that auxin receptors TIR1 and AFB2, the auxin-responsive protein IAA14, and the transcription factors ARF7 and ARF19 are all essential for the plant's response to this compound. biorxiv.orgnih.govresearchgate.net In mutant plants where these genes are non-functional, such as tir1afb2, slr-1/iaa14, and arf7arf19, the application of this compound fails to induce the typical promotion of lateral roots, indicating that a functional auxin signaling cascade is indispensable for this compound's activity. biorxiv.orgbiorxiv.org

Furthermore, this compound exerts its influence by modulating polar auxin transport, which is crucial for establishing auxin gradients that control root development. biorxiv.org The compound's effects are diminished in mutants of the auxin influx carrier AUX1 and the efflux carrier PIN2, highlighting their necessary roles in the this compound-induced formation of lateral roots. biorxiv.orgnih.govresearchgate.net Confocal microscopy has shown that this compound can alter the expression patterns of specific PIN proteins. nih.govresearchgate.net It differentially modulates the expression of PIN1, PIN2, PIN3, and PIN7, suggesting a sophisticated regulation of auxin distribution within the root. biorxiv.orgbiorxiv.org This is further supported by experiments using auxin-responsive reporter genes like pDR5:GUS, which show enhanced activity in the early stages of lateral root primordia following this compound treatment, confirming that this compound stimulates an auxin response at the sites of new root formation. biorxiv.orgbiorxiv.org

Table 1: Key Auxin Pathway Components in this compound-Mediated Root Modulation

| Component Category | Specific Component | Role in this compound Response |

|---|---|---|

| Auxin Receptors | TIR1, AFB2 | Essential for perceiving the this compound-induced signal; mutants are unresponsive. biorxiv.orgnih.gov |

| Auxin-Responsive Protein | IAA14 (SLR-1) | A critical repressor protein in the pathway; its function is necessary for this compound's effects. biorxiv.orgbiorxiv.org |

| Transcription Factors | ARF7, ARF19 | Required for the downstream gene expression that leads to lateral root formation. biorxiv.orgnih.gov |

| Auxin Influx Carrier | AUX1 | Indispensable for this compound-induced lateral root formation. biorxiv.orgresearchgate.net |

| Auxin Efflux Carrier | PIN2 | Indispensable for this compound-induced lateral root formation and primary root elongation. biorxiv.orgresearchgate.net |

| Auxin Efflux Carrier | PIN1, PIN3, PIN7 | Expression is differentially modulated by this compound, affecting auxin distribution. biorxiv.orgbiorxiv.org |

Regulation of Lateral Root Formation and Primary Root Elongation

This compound directly impacts the physical structure of the plant root system by stimulating both the elongation of the primary root and the formation of lateral roots. biorxiv.orgresearchgate.net This effect, however, is highly dependent on the concentration of the compound. biorxiv.org Research on Arabidopsis seedlings demonstrated that lower concentrations of this compound (specifically between 20-100 μM) tend to promote the elongation of the primary root, while a slightly broader range of concentrations (20-500 μM) leads to an increase in the number and density of lateral roots. biorxiv.org Concentrations higher than this optimal range may have no effect or can even become inhibitory. biorxiv.orgbiorxiv.org

Table 2: Dose-Dependent Effects of this compound on Arabidopsis Root Development

| This compound Concentration | Effect on Primary Root Elongation | Effect on Lateral Root Number |

|---|---|---|

| Control (0 µM) | Baseline growth | Baseline number |

| 20-100 µM | Significant promotion | Increased number |

| 100-500 µM | Less or no promotion | Significant promotion |

| >500 µM | No effect or inhibitory | No effect or inhibitory |

Data synthesized from findings in Li et al. (2021). biorxiv.org

Role as a Volatile Signaling Compound in Plant-Microbe Interactions

This compound is a naturally occurring volatile compound produced by various organisms, including beneficial rhizosphere microbes such as the fungus Trichoderma guizhouense. biorxiv.orgnih.gov In this context, this compound functions as a crucial inter-kingdom signaling molecule, mediating the beneficial relationship between the fungus and the plant. biorxiv.org Volatile compounds released by soil microbes can influence plant growth and development from a distance, without requiring direct physical contact. researchgate.net

Experiments have shown that the sesquiterpenes, of which this compound is a major component, are the primary volatile compounds responsible for the growth-promoting effects of T. guizhouense. biorxiv.orgnih.gov When the synthesis of these sesquiterpenes was inhibited in the fungus, its ability to promote root growth in nearby plants was eliminated. nih.govresearchgate.net This finding underscores the essential role of these volatile signals in the plant-fungus interaction. biorxiv.orgnih.gov The identification of this compound as a specific, highly abundant volatile from this fungus that can replicate the growth-promoting effects on its own, confirms its status as a key bioactive compound in this symbiotic relationship. biorxiv.orgresearchgate.netresearchgate.net This demonstrates a sophisticated mechanism where microbes can modulate plant development and physiology through the diffusion of chemical signals in the soil environment. biorxiv.org

Advanced Analytical Methodologies for Cedrene Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the quantification and identification of volatile and semi-volatile compounds like cedrene (B97730) in complex mixtures, such as essential oils and biological matrices. tubitak.gov.trubbcluj.ro The separation power of GC, coupled with the identification capabilities of MS, makes it a powerful tool for analyzing the chemical composition of samples containing this compound. tubitak.gov.trubbcluj.ro

High-resolution GC-MS offers enhanced separation capabilities, which are particularly valuable for differentiating between closely eluting isomers like α-cedrene and β-cedrene. drawellanalytical.com Improved mass accuracy provided by high-resolution MS also aids in precise compound identification and can help distinguish isomers with similar mass spectra. drawellanalytical.com This enhanced resolution and mass accuracy are critical for accurate profiling of the specific this compound isomers present in a sample. drawellanalytical.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity compared to standard GC-MS, making it suitable for the analysis of this compound in complex matrices where interfering compounds may be present. mdpi.comgcms.cz In GC-MS/MS, target analytes are fragmented, and specific transitions (precursor ion to product ion) are monitored, significantly reducing matrix interference and improving the accuracy of quantification. nih.govnih.gov This technique has been successfully applied for the quantification of α-cedrene in rat plasma, demonstrating its sensitivity and selectivity in biological samples. nih.govresearchgate.net For instance, a GC-MS/MS method for α-cedrene in rat plasma used selective reaction monitoring (SRM) of the transition m/z 204.3 → 119.0 for α-cedrene and m/z 146.0 → 111.0 for the internal standard, 1,4-dichlorobenzene. nih.govresearchgate.net

Liquid Chromatography-Based Techniques for Oxygenated Derivatives

While GC-MS is widely used for volatile terpenes like this compound, liquid chromatography (LC)-based techniques, such as High-Performance Liquid Chromatography (HPLC), are often employed for the analysis of more polar or less volatile oxygenated derivatives of this compound, such as cedrol (B397079). researchgate.net HPLC with UV detection can be used for the analysis of these derivatives. LC-based methods are particularly useful when dealing with compounds that are not easily volatilized or are prone to degradation at the high temperatures used in GC. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds, including this compound and its derivatives. researchgate.netuni-hamburg.de Both 1D and 2D NMR experiments, such as ¹H NMR and ¹³C NMR, provide valuable information about the connectivity and spatial arrangement of atoms within the molecule. researchgate.netgoogle.comd-nb.info Complete assignment of NMR chemical shifts and coupling constants can be achieved through iterative full spin analysis, aiding in the unambiguous identification of isomers and the determination of relative configurations. researchgate.net NMR has been used to confirm the structures of this compound and related compounds, sometimes in conjunction with X-ray diffraction analysis. researchgate.net

Method Validation and Quality Control in this compound Analysis

Method validation is a critical aspect of analytical chemistry to ensure that a method is suitable for its intended purpose, providing reliable and accurate results. americanpharmaceuticalreview.comelementlabsolutions.com For this compound analysis, method validation typically involves assessing parameters such as specificity, linearity, accuracy, precision, limits of detection (LOD), limits of quantification (LOQ), recovery rates, and robustness. researchgate.netelementlabsolutions.com Quality control procedures, including the use of internal standards and the analysis of quality control samples at different concentration levels, are essential to monitor the performance of the analytical method over time and ensure the reliability of the data. nih.govresearchgate.net For example, in a validated GC-MS/MS method for α-cedrene in rat plasma, the standard curve showed linearity over a specific range, and the intra- and inter-assay precision and accuracy were evaluated using quality control samples. nih.govresearchgate.net

Advanced Sample Preparation Techniques (e.g., Solid-Phase Microextraction (SPME))

Effective sample preparation is crucial for the accurate analysis of this compound, especially in complex matrices. Advanced techniques like Solid-Phase Microextraction (SPME) offer advantages over traditional methods by integrating sampling, extraction, and sample introduction into a single step, often reducing or eliminating the need for solvents. mdpi.comnih.govnih.govsepscience.com SPME uses a fiber coated with an absorbent material to extract analytes from the sample matrix (e.g., headspace or liquid) until equilibrium is reached. nih.govsepscience.com The fiber is then directly inserted into the analytical instrument (e.g., GC-MS) for thermal desorption and analysis. mdpi.comnih.gov Headspace SPME (HS-SPME) coupled with GC-MS has been used for the analysis of volatile components, including this compound, in various samples, demonstrating its effectiveness in extracting and concentrating analytes from complex matrices like traditional Chinese medicine and human skin scent profiles. mdpi.comnih.gov

Interactive Data Table: GC-MS/MS Method Performance for α-Cedrene in Rat Plasma

| Parameter | Value Range / Result | Citation |

| Linearity (r²) | ≥ 0.995 | nih.govresearchgate.net |

| Concentration Range | 5 - 800 ng/mL | nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL (using 50 μL plasma) | nih.govresearchgate.net |

| Intra-assay CV (%) | 3.1 - 13.9 | nih.govresearchgate.net |

| Inter-assay CV (%) | 3.1 - 13.9 | nih.govresearchgate.net |

| Intra-assay Relative Error (%) | -4.0 - 2.6 | nih.govresearchgate.net |

| Inter-assay Relative Error (%) | -4.0 - 2.6 | nih.govresearchgate.net |

Interactive Data Table: Major Compounds Identified in Chrysopogon zizanioides Root Essential Oil by GC-MS

| Compound | Percentage (%) | Citation |

| Isobutyl-angelate | 11.15 | tubitak.gov.tr |

| α-Muurolene | 10.56 | tubitak.gov.tr |

| α-Cedrene | 8.42 | tubitak.gov.tr |

| α-Patchoulene | 8.10 | tubitak.gov.tr |

| Ethylene brassylate | 7.49 | tubitak.gov.tr |

Interactive Data Table: Main Components in Atractlodes macrocephala Koidz. by HS-SPME-GC-MS (Relative Amount > 1%)

| Component | Relative Amount (%) | Citation |

| Atractylone | 40.12 | nih.gov |

| γ-Elemene | 14.73 | nih.gov |

| Aromadendrene | 13.05 | nih.gov |

| Eudesma-4(14),11-diene | 5.46 | nih.gov |

| Caryophyllene | 2.56 | nih.gov |

| Patchoulene | 2.55 | nih.gov |

| 6,10,11,11-tetramethyl-tricyclo[6.3.0.1(2,3)]undec-7-ene | 2.11 | nih.gov |

| This compound | 1.48 | nih.gov |

| α-Caryophyllene | 1.48 | nih.gov |

| Selina-4(14)-7(11)diene-8-one | 1.01 | nih.gov |

Computational Chemistry and Molecular Modeling of Cedrene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for analyzing the electronic structure and properties of molecules such as cedrene (B97730). DFT calculations can provide highly accurate and quantitative data on molecular systems, enabling the prediction of various molecular properties. rsdjournal.orgnih.gov This approach is widely used in chemistry and molecular physics to predict behaviors that may be challenging to study experimentally. rsdjournal.org For instance, DFT has been applied to investigate the electronic properties of various organic compounds by analyzing parameters like energy gaps, total energies, HOMO/LUMO energies, and electron density distributions. repositorioinstitucional.mxyu.edu.jo These calculations can reveal how structural modifications, such as the addition of functional groups, affect the electronic characteristics of a molecule. yu.edu.jo While DFT is a powerful tool, the accuracy of results can depend on the chosen functional and basis set, and challenges exist in accurately describing systems with localized states, such as those involving rare-earth elements. aps.orgresearchgate.net Despite these considerations, quantum chemical calculations provide a systematic and reliable interpretation of molecular structure, physical characteristics, and reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. nih.gov In the context of this compound, MD simulations can be employed for conformational analysis, exploring the various shapes and flexibilities the molecule can adopt. Furthermore, MD simulations are crucial for understanding ligand-receptor interactions, providing insights into how this compound might bind to biological targets. nih.govconsensus.app These simulations can reveal the dynamic interactions and conformational changes of both the ligand (this compound) and the receptor, which static methods cannot capture. consensus.app MD is often used to refine the results obtained from molecular docking studies, accounting for protein flexibility and solvent effects to achieve more accurate predictions of binding affinities and to rank potential drug candidates. consensus.app Enhanced sampling methods within MD simulations can even explore ligand binding and unbinding pathways. consensus.app Studies using MD simulations have investigated the binding characteristics of odorant-binding proteins with various ligands, including (−)-α-cedrene, identifying key amino acid residues involved in stable binding. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are cheminformatics approaches that explore the relationship between the molecular structure of compounds and their biological or chemical activities. researchgate.net QSAR modeling, in particular, aims to build mathematical models that can predict the activity or property of a compound based on its molecular features or descriptors. researchgate.netucl.ac.uk These models are valuable in drug discovery for lead optimization, virtual screening, and predicting various properties, including biological activities and pharmacokinetic characteristics. researchgate.netnih.gov While QSAR models can be powerful predictive tools, their effective use requires careful consideration of model validation and defining their applicability domains. researchgate.netoptibrium.com Despite potential limitations related to data quality and model applicability, QSAR modeling can provide valuable insights and guide the design of compounds with desired properties. researchgate.netoptibrium.com

In Silico Prediction of Biological Activities

In silico methods, including molecular docking, QSAR, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are widely used to predict the biological activities and pharmacokinetic properties of compounds computationally. nih.govpnrjournal.com These methods can help prioritize potential drug candidates and provide initial insights into their likely behavior in biological systems. nih.govnih.gov For instance, in silico simulations have been used to predict the biological properties of compounds found in essential oils, including their antioxidant, antimicrobial, and anti-inflammatory activities, by analyzing their binding affinity to target enzymes. nih.govitjfs.com Tools like PASS (Prediction of Activity Spectra for Substances) can estimate the probable biological activity profiles of compounds based on their structural formulae. way2drug.com While in silico predictions offer a rapid and cost-effective way to screen compounds, experimental validation is crucial to confirm the predicted activities. pnrjournal.com

Modeling of Reaction Mechanisms and Transition States in this compound Synthesis and Degradation

Computational modeling is a valuable tool for investigating reaction mechanisms and identifying transition states in chemical processes, including the synthesis and degradation of compounds like this compound. Quantum chemical calculations, such as DFT, can be used to study the potential energy surfaces of reactions, characterize transition states, and determine reaction pathways. nih.govresearchgate.net This allows for a detailed understanding of how reactions proceed at the molecular level, even for mechanisms that are difficult to study experimentally. rsdjournal.org For example, computational methods have been employed to elucidate the mechanisms of sesquiterpene cyclizations and rearrangements, which are relevant to the biosynthesis of compounds like this compound. nih.govnih.gov Theoretical studies have also investigated the atmospheric degradation mechanisms of organic compounds, including reactions initiated by radicals and ozone, providing insights into the fate of these molecules in the environment. researchgate.netresearchgate.net

Data Management and Open Science Practices in Computational Chemistry